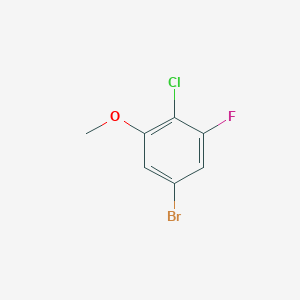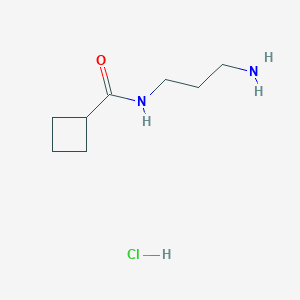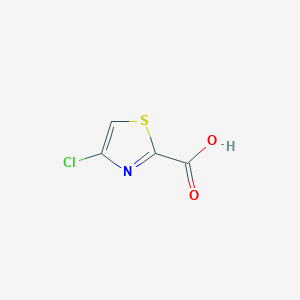
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate
Overview
Description
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methoxy group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: A suspension of methyl 5-bromo-4-fluoro-2-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.
Method 2: 5-bromo-4-fluoro-2-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred for 30 minutes at room temperature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 5-bromo-4-fluoro-2-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Esterification: The hydroxyl group can participate in esterification reactions to form various esters.
Common Reagents and Conditions
Reagents: Potassium carbonate, benzyl bromide, trimethylsilyl diazomethane, anhydrous dichloromethane, absolute methanol.
Conditions: Reflux in acetone, room temperature stirring, vacuum removal of solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Esterification Products: Different esters can be synthesized by reacting the hydroxyl group with various carboxylic acids or acid derivatives.
Scientific Research Applications
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-fluoro-2-hydroxybenzoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate: Similar structure but with different positioning of bromine and fluorine atoms.
Methyl 5-fluoro-2-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a chlorine atom instead of a hydroxyl group, altering its chemical reactivity.
Uniqueness
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is unique due to the specific positioning of bromine, fluorine, and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 5-bromo-4-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMGUPTVQMMNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)

![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)






![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)




